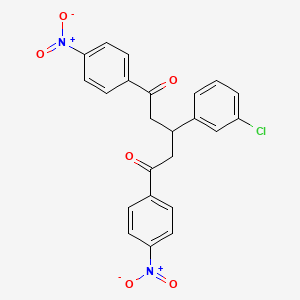
3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione is a complex organic compound characterized by the presence of chlorophenyl and nitrophenyl groups attached to a pentane-1,5-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 3-chlorobenzaldehyde and 4-nitrobenzaldehyde.
Condensation Reaction: These intermediates undergo a condensation reaction with acetone in the presence of a base catalyst to form the desired pentane-1,5-dione structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom in the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may involve reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogen-substituted derivatives.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
Pathway Modulation: Affecting key biochemical pathways to alter cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Chlorophenyl)-1,5-bis(4-aminophenyl)pentane-1,5-dione: Similar structure but with amino groups instead of nitro groups.
3-(3-Bromophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione is unique due to the presence of both chlorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Número CAS |
918152-59-7 |
|---|---|
Fórmula molecular |
C23H17ClN2O6 |
Peso molecular |
452.8 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione |
InChI |
InChI=1S/C23H17ClN2O6/c24-19-3-1-2-17(12-19)18(13-22(27)15-4-8-20(9-5-15)25(29)30)14-23(28)16-6-10-21(11-7-16)26(31)32/h1-12,18H,13-14H2 |
Clave InChI |
WNHKANVLCZCTAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12618001.png)
![1-(2-Oxo-2-phenothiazin-10-yl-ethyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B12618005.png)

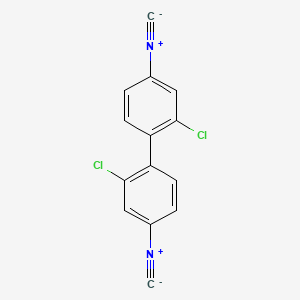
![2-[(4,6-Dimethyl[1,1'-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12618025.png)
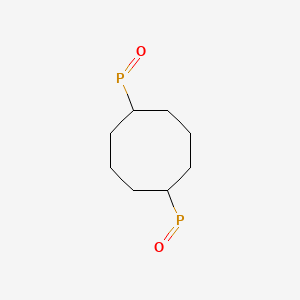
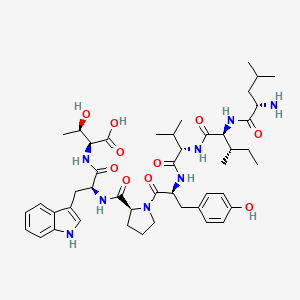

![2-[4-(2-Phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12618050.png)
![N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide](/img/structure/B12618055.png)

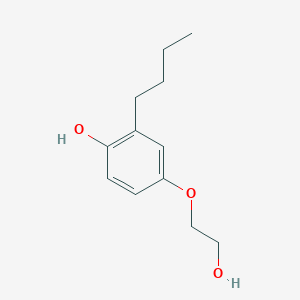
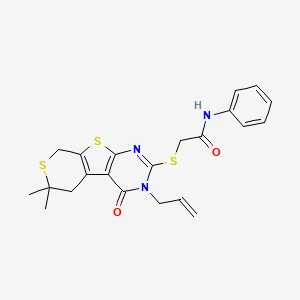
![4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12618082.png)
